molecular formula C31H34BrN3O6 B1378362 3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1227269-30-8

3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1378362
CAS RN: 1227269-30-8
M. Wt: 624.5 g/mol
InChI Key: ABHCBUQPQRCKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridoxazinone ring, followed by the introduction of the piperidine ring. The bromo and methoxy groups could be introduced through substitution reactions .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The bromo group could be involved in substitution reactions, while the methoxy group could participate in condensation reactions. The piperidine ring could undergo ring-opening reactions .

Scientific Research Applications

Synthesis and Derivative Formation

  • Practical Synthesis of Antagonists : A practical method for synthesizing orally active antagonists, such as CCR5 antagonists, has been developed. This involves a multi-step process including esterification, Claisen-type reactions, and Suzuki−Miyaura reactions, demonstrating the versatility of related compounds in drug synthesis (Ikemoto et al., 2005).

  • Formation of Piperidine Derivatives : The transformation of serine-derived compounds into piperidine derivatives, using processes like Claisen rearrangement, highlights the utility of such compounds in producing a range of substituted piperidines, significant for pharmaceutical development (Acharya & Clive, 2010).

Crystal Structure and Computational Analysis

  • Structural and Computational Studies : The structural analysis and Density Functional Theory (DFT) calculations of novel piperazine derivatives, similar to the query compound, have been conducted. This includes studying the crystalline structures and exploring reactive sites, which is crucial for understanding the chemical behavior of such compounds (Kumara et al., 2017).

Antimicrobial and Antitumor Activities

  • Synthesis and Bioactivity Studies : The synthesis of various heterocyclic compounds, including benzothiophenes and oxazines, and their evaluation for antitumor and antioxidant activities demonstrates the potential medicinal applications of such compounds (Bialy & Gouda, 2011).

  • Antibacterial Activities : The synthesis of benzoxazine analogues and their subsequent evaluation for antibacterial activity against various bacterial strains highlight the potential of these compounds in developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

properties

IUPAC Name

tert-butyl 3-[7-[5-bromo-2-[(4-methoxyphenyl)methoxy]phenyl]-2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazin-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34BrN3O6/c1-31(2,3)41-30(37)35-13-5-6-20(16-35)23-15-26(33-28-25(23)18-40-29(36)34-28)24-14-21(32)9-12-27(24)39-17-19-7-10-22(38-4)11-8-19/h7-12,14-15,20H,5-6,13,16-18H2,1-4H3,(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHCBUQPQRCKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC(=C4)Br)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.